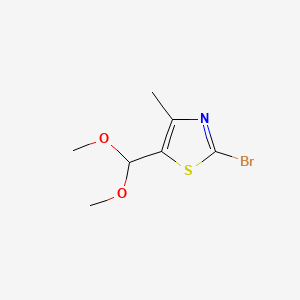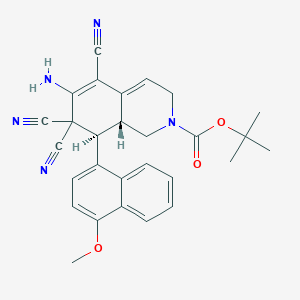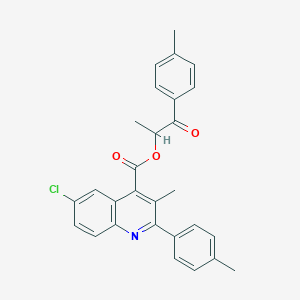
2-Bromo-5-(dimethoxymethyl)-4-methylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(dimethoxymethyl)-4-methyl-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom, a dimethoxymethyl group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5-(dimethoxymethyl)-4-methyl-1,3-thiazole typically involves the bromination of a precursor thiazole compound. One common method includes the reaction of 4-methyl-1,3-thiazole with bromine in the presence of a suitable solvent, such as acetic acid, to yield the desired brominated product. The dimethoxymethyl group can be introduced through a subsequent reaction with dimethoxymethane under acidic conditions.
Industrial Production Methods: Industrial production of 2-bromo-5-(dimethoxymethyl)-4-methyl-1,3-thiazole may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction efficiency.
Types of Reactions:
Substitution Reactions: The bromine atom in 2-bromo-5-(dimethoxymethyl)-4-methyl-1,3-thiazole can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new thiazole derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to yield different thiazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide in aqueous or organic solvents, often under acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products:
- Substituted thiazoles with various functional groups depending on the nucleophile used.
- Oxidized thiazole derivatives with additional oxygen-containing functional groups.
- Reduced thiazole derivatives with modified substituents.
Aplicaciones Científicas De Investigación
2-Bromo-5-(dimethoxymethyl)-4-methyl-1,3-thiazole has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting microbial infections or cancer.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Employed in studies to understand the interaction of thiazole derivatives with biological macromolecules such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of 2-bromo-5-(dimethoxymethyl)-4-methyl-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the dimethoxymethyl group can influence the compound’s binding affinity and specificity towards these targets. The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparación Con Compuestos Similares
5-Bromo-2-(dimethoxymethyl)pyridine: Similar in structure but with a pyridine ring instead of a thiazole ring.
2-Bromo-5-methylpyridine: Lacks the dimethoxymethyl group but shares the bromine and methyl substituents.
5-Bromo-2-iodopyrimidine: Contains both bromine and iodine substituents on a pyrimidine ring.
Uniqueness: 2-Bromo-5-(dimethoxymethyl)-4-methyl-1,3-thiazole is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties compared to pyridine or pyrimidine analogs. The combination of the bromine atom and the dimethoxymethyl group further enhances its reactivity and potential for diverse chemical transformations.
Propiedades
Fórmula molecular |
C7H10BrNO2S |
|---|---|
Peso molecular |
252.13 g/mol |
Nombre IUPAC |
2-bromo-5-(dimethoxymethyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C7H10BrNO2S/c1-4-5(6(10-2)11-3)12-7(8)9-4/h6H,1-3H3 |
Clave InChI |
SFKUVVWNUNOARW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)Br)C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12462178.png)
![1-[(N-acetylglycyl)(phenyl)amino]-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B12462187.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B12462197.png)


![N-[5-({2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B12462207.png)

![N-[(4-methylsulfanylphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B12462215.png)
![2-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}-4-propylphenol](/img/structure/B12462217.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B12462220.png)

![1-(3,5-diphenyl-1H-pyrazol-1-yl)-2-[(2-methoxyphenyl)amino]ethanone](/img/structure/B12462239.png)

![Methyl 4-ethyl-5-methyl-2-{[phenyl(phenylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B12462257.png)
